(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
Benzofuran-3(2H)-ones are known for their bioactive properties, including antimicrobial, anticancer, and anti-inflammatory effects . The Z-configuration of the benzylidene group at position 2 is critical for stereochemical stability and interaction with biological targets. Key substituents include:
- 2-(2-Fluorobenzylidene): The fluorine atom enhances lipophilicity and may improve blood-brain barrier penetration.
- 6-Hydroxy group: Contributes to hydrogen bonding and solubility.
This compound is synthesized via methods analogous to other benzofuran derivatives, such as clay-catalyzed condensation under microwave irradiation, which promotes stereoselective formation of the Z-isomer .
Properties
IUPAC Name |
(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(2-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3/c1-2-24-9-11-25(12-10-24)14-17-19(26)8-7-16-21(27)20(28-22(16)17)13-15-5-3-4-6-18(15)23/h3-8,13,26H,2,9-12,14H2,1H3/b20-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAKNTIQFOUIID-MOSHPQCFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC=CC=C4F)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC=CC=C4F)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzylidene Group: This step often involves a condensation reaction between a fluorobenzaldehyde and the benzofuran core.
Attachment of the Ethylpiperazinylmethyl Group: This is usually done through a nucleophilic substitution reaction where the piperazine derivative is introduced.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or quinones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperazine and benzofuran moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or quinones.
Reduction: Formation of benzyl derivatives.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects. Its ability to interact with biological molecules could make it useful in the treatment of diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
A. Benzylidene Modifications
B. Position 7 Substituents
C. Position 6 Modifications
- Hydroxy Group (Target, ) : Essential for hydrogen bonding with targets like topoisomerases or oxidoreductases.
Biological Activity
The compound (2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one , also known by its CAS number 763114-26-7, is a benzofuran derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzofuran core, a fluorobenzylidene moiety, and a piperazine substituent. Its molecular formula is with a molecular weight of approximately 351.41 g/mol. The presence of the fluorine atom and the piperazine ring suggests potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Receptor Activity : Preliminary studies suggest that it may act as an inhibitor of certain serotonin receptors, particularly 5-HTR1D , which are implicated in various neurological disorders and cancer .
- Antioxidant Properties : The hydroxy group in the benzofuran structure is believed to contribute to antioxidant activity, potentially protecting cells from oxidative stress.
- Modulation of Neurotransmitter Levels : The piperazine moiety may influence neurotransmitter dynamics, particularly in serotonergic pathways.
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
| Activity | Effect | Reference |
|---|---|---|
| Anticancer | Inhibits tumor growth in vitro | |
| Antidepressant | Modulates serotonin levels | |
| Antioxidant | Reduces oxidative stress in cellular models |
Case Studies
Several studies have investigated the biological activity of the compound:
- Anticancer Efficacy : In a study published in 2020, researchers evaluated the compound's effect on human cancer cell lines. Results indicated significant inhibition of cell proliferation, with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Neuropharmacological Effects : Another investigation focused on the compound's antidepressant-like effects in animal models. Behavioral assays demonstrated that administration led to increased serotonergic activity, suggesting its utility in treating depression .
- Oxidative Stress Reduction : A recent study assessed its antioxidant capacity using DPPH and ABTS assays. The results showed that the compound effectively scavenged free radicals, indicating its potential role as a protective agent against oxidative damage .
Q & A
Q. What are the key steps in synthesizing this compound, and what challenges arise during its multi-step preparation?
The synthesis typically involves:
- Condensation reactions : For example, reacting a hydroxyl-substituted benzofuranone with a fluorinated benzaldehyde derivative under basic conditions (e.g., NaOH/K₂CO₃ in ethanol/methanol) to form the benzylidene moiety .
- Functional group modifications : Introducing the 4-ethylpiperazine group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and inert atmospheres to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate the Z-isomer, confirmed by HPLC or TLC . Challenges : Low yields due to steric hindrance from the fluorobenzylidene group and competing side reactions (e.g., oxidation of the hydroxyl group) .
Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify the Z-configuration of the benzylidene group (δ 7.5–8.5 ppm for olefinic protons) and the ethylpiperazine methylene protons (δ 2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ expected at m/z 411.18 for C₂₃H₂₃FN₂O₃) .
- IR spectroscopy : Peaks at ~3400 cm⁻¹ (hydroxyl), ~1650 cm⁻¹ (benzofuranone carbonyl), and ~1600 cm⁻¹ (C=C) .
Q. How is preliminary biological activity evaluated for this compound?
- In vitro assays : Screening against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ values compared to controls like doxorubicin .
- Antimicrobial testing : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi .
- Dose-response curves : Generated to assess potency and selectivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve stereoselectivity and yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during piperazine substitution, while ethanol reduces side-product formation in condensation steps .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts to stabilize intermediates in benzylidene formation .
- Temperature control : Lower temperatures (0–5°C) minimize oxidation of the hydroxyl group during synthesis .
Q. What advanced techniques resolve structural ambiguities, such as tautomerism or conformational flexibility?
- X-ray crystallography : Determines absolute configuration and bond angles (e.g., C=O bond length ~1.21 Å, confirming benzofuranone tautomer) .
- DFT calculations : Predict thermodynamic stability of Z vs. E isomers and simulate NMR/IR spectra for comparison with experimental data .
- Variable-temperature NMR : Detects dynamic processes (e.g., piperazine ring puckering) .
Q. How do substituents (e.g., 2-fluorobenzylidene, 4-ethylpiperazine) influence bioactivity and pharmacokinetics?
- Structure-activity relationship (SAR) studies :
| Substituent | Effect | Example Data |
|---|---|---|
| 2-Fluorobenzylidene | Enhances lipophilicity and cellular uptake | LogP increased by 0.8 vs. non-fluorinated analog |
| 4-Ethylpiperazine | Improves solubility and CNS penetration | Aqueous solubility: 12 μg/mL (pH 7.4) |
- Metabolic stability : Microsomal assays (e.g., t₁/₂ = 45 min in human liver microsomes) .
Q. What strategies address data discrepancies in biological assays (e.g., inconsistent IC₅₀ values)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
